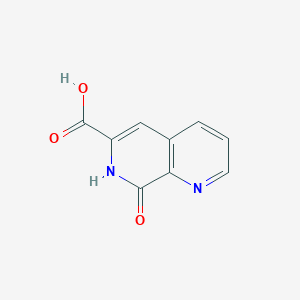

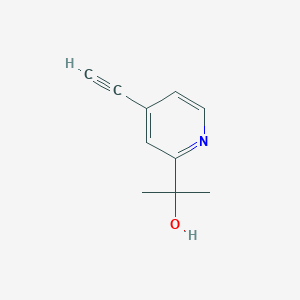

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid and its derivatives has been achieved through various methods. One such method involves the use of multicomponent reactions . Blanco et al. synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters from acyclic precursors.Molecular Structure Analysis

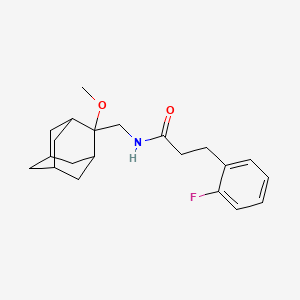

The molecular structure of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid has been studied in the context of its solvatochromism. Santo et al. studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid methyl ester.Aplicaciones Científicas De Investigación

- Anticancer Properties Researchers have explored the use of 8-hydroxy-1,7-naphthyridine-6-carboxylic acid as a scaffold for cancer therapeutics. Specifically, a series of 1,6-naphthyridine-7-carboxamides with various substitutions were synthesized. These compounds exhibited potent inhibition of HIV-1 integrase and demonstrated cytotoxicity in cancer cell lines.

- HCMV replication relies on pUL89, a metal-dependent endonuclease located at the C-terminus of pUL89-C. Researchers have investigated 8-hydroxy-1,6-naphthyridine-7-carboxamides as inhibitors of this enzyme, which possesses RNase H/integrase-like active sites .

- Heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether leads to the formation of 8-hydroxy-1,5-naphthyridine. Subsequent decarboxylation results in the desired product .

Human Cytomegalovirus (HCMV) Inhibition

Ring Formation and Decarboxylation

Chemical Synthesis and Reactivity

Mecanismo De Acción

While the exact mechanism of action of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is not fully understood, it is known that its derivatives have diverse biological activities . For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamide subtypes have been suggested for designing inhibitors of HCMV pUL89-C .

Propiedades

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)4-6(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSERAHBXMGDOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC(=C2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)